3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid
Description
Properties
IUPAC Name |
3-[2-bromo-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCWQNQAZJJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647527 | |
| Record name | 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61598-69-4 | |
| Record name | 3-[2-Bromo-5-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the phenyl ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylpropanoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Industry
3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features contribute to the development of compounds with enhanced biological activities.
- Drug Development : The compound has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with biological targets effectively due to its lipophilicity, which is enhanced by the trifluoromethyl group.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It can be utilized in the synthesis of APIs through various chemical transformations, including acylation and alkylation reactions.
Agrochemical Applications
The compound's reactivity also extends to agrochemicals, where it can be used to synthesize herbicides and pesticides. Its unique structure may improve the efficacy and selectivity of these compounds.
- Herbicide Development : Research indicates that derivatives of this compound can exhibit herbicidal activity, making it valuable in agricultural applications.
Biological Research
This compound is under investigation for its interactions with biological systems. Studies focus on:
- Mechanisms of Action : Understanding how this compound affects cellular processes could lead to new therapeutic strategies.
- Interaction Studies : Investigations into how the compound interacts with enzymes or receptors are crucial for elucidating its potential biological roles.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity. The exact pathways involved may vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related 3-phenylpropanoic acids, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Type Variations
(a) 3-(3-Bromo-5-fluorophenyl)propanoic acid (CAS 1261680-57-2)
- Molecular Formula : C₉H₈BrFO₂
- Substituents : Bromine (3-position), fluorine (5-position).
- Key Differences : The absence of -CF₃ reduces electron-withdrawing effects, lowering acidity compared to the target compound. The fluorine atom’s smaller size may improve solubility in polar solvents .
(b) 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5)
- Molecular Formula : C₁₀H₈ClF₃O₂
- Substituents : Chlorine (3-position), -CF₃ (5-position).
- Key Differences : Chlorine’s lower electronegativity compared to bromine results in weaker electron withdrawal, slightly reducing acidity. The molecular weight (252.62 g/mol) is lower due to chlorine’s smaller atomic mass .
(c) 3-(2-Bromo-4-fluorophenyl)propanoic acid (CAS 174603-55-5)
- Molecular Formula : C₉H₈BrFO₂
- Substituents : Bromine (2-position), fluorine (4-position).
- Key Differences : Positional isomerism alters steric and electronic effects. The fluorine at the 4-position may hinder hydrogen bonding in crystal structures compared to the target compound’s 5-CF₃ group .
(d) 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid (CAS 1507260-38-9)
- Molecular Formula : C₁₁H₁₂BrFO₂
- Substituents: Bromine (3-position), fluorine (5-position), dimethyl groups on the propanoic chain.
- The branched chain may lower melting points and aqueous solubility .
Physicochemical Properties
Notes:
Research Findings and Trends
- Crystal Packing: Similar 3-phenylpropanoic acids form inversion dimers via O–H⋯O hydrogen bonds. Substituents like -CF₃ and -Br influence packing density and melting points .
- Biological Activity: Trifluoromethyl groups enhance metabolic stability in drug candidates (e.g., celecoxib derivatives in ). The target compound’s -CF₃ group may improve bioavailability compared to non-fluorinated analogs.
- Reactivity : Bromine at the 2-position (target compound) offers better leaving-group ability in substitution reactions than chlorine or fluorine .
Biological Activity
3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid (CAS No. 61598-69-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo-substituted phenyl ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The trifluoromethyl group, in particular, has been associated with increased lipophilicity and improved metabolic stability in drug development.
Biochemical Pathways
This compound interacts with several biochemical pathways, influencing cellular functions. Its mechanism likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Signal Transduction : It can modulate signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression : The compound may affect the expression of genes involved in various cellular processes, including inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that analogs can inhibit the proliferation of cancer cells and induce apoptosis through the activation of apoptotic pathways. In vitro assays demonstrated that this compound could potentially inhibit colon cancer cell lines, similar to other indole derivatives known for their anticancer effects.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may possess selective activity against Gram-positive and Gram-negative bacteria, as well as fungi. This could position it as a candidate for developing new antimicrobial agents .
In Vitro Studies
A study assessed the effects of this compound on colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation.
Animal Model Studies
In vivo studies using murine models demonstrated that administration of the compound at varying doses resulted in a dose-dependent inhibition of tumor growth. Histological analysis revealed reduced tumor size and altered morphology consistent with effective therapeutic action.
Comparative Analysis with Related Compounds
Q & A
Q. Optimization Tips :
- Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the trifluoromethyl group.
- Monitor reaction progress via HPLC or TLC to minimize side products like di-brominated analogs .
How can spectroscopic and chromatographic methods be employed to characterize this compound?
Basic Research Question
Key Techniques :
- NMR : H and C NMR confirm the substitution pattern (e.g., downfield shifts for Br and CF groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 323.05 Da for CHBrFO) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
Q. Data Interpretation :
- Compare experimental spectra with computational predictions (e.g., PubChem data) to validate purity .
How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
Advanced Research Question
The CF group:
- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (SNAr) at the 5-position .
- Stabilizes Intermediates : Reduces energy barriers in Suzuki-Miyaura couplings by stabilizing transient Pd complexes .
Q. Methodological Insight :
- Use DFT calculations to model transition states and predict regioselectivity in functionalization reactions .
How can researchers resolve contradictions in reported biological activities of derivatives?
Advanced Research Question
Common Discrepancies : Variability in antimicrobial potency across studies may arise from:
- Purity Issues : Trace impurities (e.g., unreacted boronic acids) can skew bioassay results .
- Assay Conditions : Differences in microbial strains or culture media (e.g., pH affecting solubility) .
Q. Resolution Strategies :
- Perform orthogonal purification (e.g., preparative HPLC) and validate purity via F NMR .
- Standardize bioassays using CLSI guidelines for MIC determination .
What are key solubility and stability considerations for this compound in biological assays?
Basic Research Question
- Solubility : Limited aqueous solubility requires DMSO stock solutions (test for stability over 24 hours) .
- Stability :
- Store at –20°C in amber vials to prevent photodegradation of the bromo group .
- Avoid prolonged exposure to basic conditions to prevent hydrolysis of the CF group .
What strategies enhance enantiomeric purity during asymmetric synthesis?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
